Product packaging for Ammonia acetate(Cat. No.:)

Ammonia acetate

Cat. No.: B7798030
M. Wt: 77.08 g/mol
InChI Key: USFZMSVCRYTOJT-UHFFFAOYSA-N
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Description

See also: Ammonium Acetate (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO2 B7798030 Ammonia acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Reaction Mechanisms Involving Ammonium Acetate

Ammonium (B1175870) Acetate (B1210297) as a Nitrogen Source in Organic Synthesis

As a stable, solid source of ammonia (B1221849), ammonium acetate circumvents the challenges associated with handling gaseous ammonia, such as specialized equipment and safety hazards. nih.govorganic-chemistry.org This has made it an attractive alternative in reactions requiring amination.

In the field of metal-catalyzed cross-coupling reactions, ammonium acetate has emerged as a practical nitrogen source for the synthesis of primary arylamines. The palladium-catalyzed amination of aryl halides using ammonium salts offers significant advantages over traditional methods that use anhydrous or aqueous ammonia. organic-chemistry.orgnih.gov

Research has shown that using ammonium salts like ammonium acetate or ammonium sulfate (B86663) can lead to higher selectivity for the desired primary arylamine product, minimizing the formation of the diarylamine byproduct. nih.govberkeley.edu This improved selectivity is attributed to maintaining a low effective concentration of ammonia in the reaction mixture, which reduces the rate of the second amination step. acs.org The choice of catalyst system, particularly the phosphine (B1218219) ligand, is crucial for achieving high yields. For instance, ligands such as tBuBrettPhos, MorDalPhos, and certain Josiphos ligands have proven effective in combination with a palladium precursor for the amination of aryl chlorides. nih.govacs.org

Mechanistic studies indicate that the nature of the halide on the aryl substrate influences the reaction pathway. In the amination of aryl chlorides with ammonium sulfate, the resting state of the catalyst is observed to be the L₂Pd(Ar)(OtBu) complex. nih.gov However, for aryl bromides, a mixture of L₂Pd(Ar)(Br) and L₂Pd(Ar)(OtBu) is present. The L₂Pd(Ar)(Br) species is more reactive towards the primary arylamine product, leading to increased formation of the diarylamine side product. nih.gov This highlights a key difference in reactivity and selectivity based on the starting haloarene.

Table 1: Palladium-Catalyzed Amination of p-Chlorotoluene with Various Ammonium Salts

Catalyst System (Palladium Source + Ligand) Ammonium Salt Yield (ArNH₂) Selectivity (ArNH₂:Ar₂NH)
[Pd(cinnamyl)Cl]₂ + tBuBrettPhos Ammonium Acetate 81% 15:1
[Pd(cinnamyl)Cl]₂ + tBuBrettPhos Ammonium Sulfate 87% 20:1
Pd(dba)₂ + MorDalPhos Ammonium Acetate 72% 13:1
Pd(dba)₂ + MorDalPhos Ammonium Sulfate 80% 18:1
Pd[P(o-tol)₃]₂ + CyPF-tBu Ammonium Acetate 85% 15:1
Pd[P(o-tol)₃]₂ + CyPF-tBu Ammonium Sulfate 93% 22:1

Data sourced from studies on palladium-catalyzed amination reactions. nih.govacs.org

Ammonium acetate is a cornerstone reagent in the multicomponent synthesis of various nitrogen-containing heterocycles. Its ability to provide both ammonia and act as a catalyst makes it highly efficient for building complex ring systems in a single step. echemcom.comvinipul.com

The synthesis of 2,4,5-triaryl-1H-imidazoles, commonly known as lophine derivatives, is a classic example of the utility of ammonium acetate. In the Radziszewski synthesis, an aldehyde, a 1,2-diketone (like benzil), and a nitrogen source are condensed. Ammonium acetate is frequently used as the nitrogen source in this reaction. echemcom.comrsc.org It serves a dual purpose: it provides the two nitrogen atoms required for the imidazole (B134444) ring and the in-situ generation of acetic acid from its decomposition can catalyze the reaction. echemcom.com

Studies have shown that the molar ratio of ammonium acetate to the diketone can significantly influence the reaction rate and yield. echemcom.com While the stoichiometric requirement is two moles of ammonium acetate per mole of diketone, using a higher molar ratio often leads to better yields in shorter reaction times, even in the absence of an additional catalyst. echemcom.com Various catalysts, including Lewis acids and copper iodide, have been employed to further improve the efficiency of this transformation. rsc.orgchemmethod.com

Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles using Ammonium Acetate

Aldehyde Diketone/Keto-alcohol Catalyst Yield
Benzaldehyde Benzil (B1666583) None (excess NH₄OAc) >70%
4-Chlorobenzaldehyde (B46862) Benzil CuI 93%
4-Methoxybenzaldehyde Benzil CuI 95%
2-Nitrobenzaldehyde Benzil CuI 89%
Benzaldehyde Benzoin CuI 92%

Data compiled from research on imidazole synthesis. echemcom.comrsc.org

Ammonium acetate is also instrumental in the synthesis of complex pyrazine (B50134) structures. One notable example is the formation of octahydrophenazine (OHP), a tricyclic pyrazine, from the reaction of 2-hydroxycyclohexanone with ammonium acetate. nih.gov

Mechanistic investigations have revealed that the reaction proceeds through several key steps. Initially, ammonium acetate provides ammonia, which reacts with 2-hydroxycyclohexanone to form 2-aminocyclohexanone (B1594113). The condensation between a molecule of 2-hydroxycyclohexanone and the newly formed 2-aminocyclohexanone leads to a Schiff base intermediate. nih.gov Subsequent cyclization and oxidation steps result in the formation of the stable aromatic OHP ring system. The solvent system has been shown to affect the relative proportions of intermediates and the final product. nih.gov

Synthesis of Heterocyclic Compounds

Catalytic Roles of Ammonium Acetate in Organic Transformations

Beyond being a mere nitrogen source, ammonium acetate can actively participate in catalytic cycles, often exhibiting a dual function as both reagent and catalyst.

A prime example of the catalytic role of ammonium acetate is in the palladium-catalyzed direct amination of allylic alcohols. acs.org In this transformation, ammonium acetate serves not only as the nitrogen source for the primary amine but also as a Brønsted acid co-catalyst. The ammonium ion is sufficiently acidic to protonate and activate the hydroxyl group of the allylic alcohol, facilitating its departure as a water molecule. acs.org This in-situ activation obviates the need for pre-functionalizing the alcohol into a better leaving group (e.g., an acetate or carbonate), streamlining the synthetic process.

This dual function is crucial for the success of the reaction, as it activates the substrate while simultaneously providing the nucleophile. The Pd/DPEphos catalyst system has been found to be particularly effective for this transformation, yielding primary allylic amines with high selectivity and in good yields. acs.org This method represents a highly atom-economical approach to synthesizing valuable primary allylic amines from readily available allylic alcohols.

General Acid-Base Catalysis in Condensation Reactions

Ammonium acetate is particularly effective as a catalyst in condensation reactions, most notably the Knoevenagel condensation. vinipul.comatamanchemicals.comwikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. tandfonline.com The catalytic action of ammonium acetate is attributed to its ability to function as a source of both a general acid (ammonium ion, NH₄⁺) and a general base (acetate ion, CH₃COO⁻), or more commonly, to be in equilibrium with ammonia (NH₃) and acetic acid (CH₃COOH). researchgate.netechemcom.com

In a typical Knoevenagel condensation, the basic component (ammonia or acetate) deprotonates the active methylene compound to form a reactive carbanion or enolate. Simultaneously, the acidic component (acetic acid or ammonium ion) activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the carbanion. This dual catalytic role facilitates the formation of the carbon-carbon bond and subsequent dehydration to yield the final α,β-unsaturated product. tandfonline.comresearchgate.net This mechanism allows the reaction to proceed under mild conditions, often enhancing reaction rates and yields. vinipul.com

Mechanistic Elucidation of Ammonium Acetate in Synthetic Pathways

The role of ammonium acetate in synthetic pathways is often more complex than that of a simple catalyst; it can act as both a catalyst and a reagent. researchgate.netresearchgate.net It is frequently used in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds. researchgate.net In many of these syntheses, it is believed that ammonium acetate first dissociates into ammonia and acetic acid in the reaction medium. The newly formed acetic acid can then catalyze the reaction, while the ammonia can be incorporated into the final product structure, for instance, in the formation of pyridine (B92270) or imidazole rings. researchgate.netechemcom.com

Investigation of Reaction Intermediates and Transition States

The mechanism of ammonium acetate-promoted reactions involves several key intermediates. In the synthesis of nitrogen-containing heterocycles, ammonium acetate serves as a crucial source of ammonia. nih.gov The initial step often involves the condensation of a carbonyl compound with ammonia to form an imine intermediate. This is a critical step in reactions like the Borch reaction or the synthesis of imidazoles. atamanchemicals.comresearchgate.net

For example, in the synthesis of 2,4,5-triaryl-1H-imidazoles, the reaction proceeds through the formation of a diamine intermediate from the reaction of benzil with two equivalents of ammonia (derived from ammonium acetate). This intermediate then condenses with an aldehyde, followed by cyclization and oxidation to yield the imidazole ring.

In other contexts, such as reactions involving acyl groups, α,β-unsaturated acyl ammonium species have been identified as highly reactive intermediates. st-andrews.ac.ukresearchgate.net These are typically formed from the reaction of a Lewis base catalyst with an acyl source. While not always directly formed from ammonium acetate itself, the principles of their reactivity—where the ammonium moiety acts as a leaving group and activates the molecule for nucleophilic attack—are relevant to understanding the broader class of ammonium-involved intermediates in organocatalysis. st-andrews.ac.ukresearchgate.net The transition states in these reactions are influenced by factors such as solvent polarity and the ability of the solvent to stabilize charged intermediates. mdpi.com

Influence on Reaction Selectivity and Yield

The concentration of ammonium acetate can significantly impact reaction yields and, in some cases, selectivity. Research has shown that in many multicomponent reactions, increasing the molar ratio of ammonium acetate relative to the other reactants leads to a noticeable acceleration in the reaction rate and a higher product yield. researchgate.netechemcom.com This suggests that the efficiency of many catalytic systems previously reported for these reactions may be primarily due to the high concentration of ammonium acetate used, with the auxiliary catalyst providing only a marginal improvement. researchgate.net

For instance, in the synthesis of 2,4,5-triphenyl-1H-imidazole, the yield increased progressively as the molar ratio of ammonium acetate to benzil was enhanced.

Table 1: Effect of Ammonium Acetate Concentration on the Yield of 2,4,5-Triphenyl-1H-imidazole Reaction Conditions: Benzaldehyde (10 mmol) and Benzil (10 mmol) were refluxed in ethanol (B145695).

Molar Ratio of Benzil:Ammonium Acetate Ammonium Acetate (mmol) Yield (%)
1:2 20 26
1:3 30 45
1:4 40 58
1:5 50 77

Data sourced from: echemcom.com

In addition to affecting yield, ammonium acetate can influence reaction selectivity. Studies on the deacylation of esters have shown that ammonium acetate can mediate the selective deprotection of aromatic acetates over aliphatic acetates. nih.gov Density functional theory (DFT) studies suggest that the acetate anion is the active catalyst in this process, and the difference in reaction rates forms the basis for this selectivity. nih.gov

Solvent Effects and Reaction Environment Optimization

The reaction environment, particularly the choice of solvent, plays a critical role in the outcome of reactions involving ammonium acetate. While ammonium acetate is effective in various organic solvents like ethanol, acetonitrile (B52724), and dimethylformamide (DMF), there is a growing trend towards using greener, solvent-free conditions. echemcom.comresearchgate.netindianchemicalsociety.com Microwave irradiation in the absence of a solvent has proven to be a highly efficient method for Knoevenagel condensations catalyzed by ammonium acetate on a solid support like basic alumina, leading to high yields in very short reaction times. tandfonline.com

In the synthesis of bis(3-indolyl)pyridine derivatives, a systematic study of different solvents showed that while the reaction proceeds in solvents like ethanol and DMF, the optimal results were achieved under solvent-free conditions at elevated temperatures.

Table 2: Effect of Solvent on the Synthesis of a Bis(3-indolyl)pyridine Derivative Reaction Conditions: Reaction of 3-cyanoacetyl indole (B1671886) (2 mmol), 4-chlorobenzaldehyde (1 mmol), and ammonium acetate (4 mmol) at reflux/110°C.

Entry Solvent Time (h) Yield (%)
1 CH₃CN 8 76
2 MeOH 7 80
3 EtOH 6 85
4 DMF 5 88
5 H₂O 10 65
6 Solvent-free (110°C) 2 96

Data adapted from: researchgate.net

The optimization of the reaction environment often involves balancing reaction rate, yield, and environmental impact. The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent or employing solvent-free protocols represents significant progress in optimizing these reaction environments. nih.govmdpi.com

Ammonium Acetate as a Precursor in Specific Chemical Processes

Beyond its catalytic role, ammonium acetate serves as a direct precursor in several important chemical syntheses. Its most straightforward use as a precursor is in the industrial production of acetamide, where heating ammonium acetate results in its dehydration. atamanchemicals.comwikipedia.orgallen.in

NH₄CH₃CO₂ → CH₃C(O)NH₂ + H₂O

In the synthesis of complex organic molecules, ammonium acetate is a key building block, providing a nitrogen atom for the formation of various heterocyclic rings. It is a primary source of ammonia in the Borch reaction for reductive amination and is fundamental in multicomponent reactions that form heterocycles. atamanchemicals.com Examples include:

Hantzsch Dihydropyridine (B1217469) Synthesis: Used with an aldehyde and a β-ketoester to form dihydropyridine derivatives. indianchemicalsociety.com

Imidazole Synthesis: Serves as the nitrogen source for the imidazole ring in the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.netechemcom.comresearchgate.net

Pyridine Synthesis: Reacts with 1,5-dicarbonyl compounds or their precursors to form the pyridine ring. researchgate.netindianchemicalsociety.com

In these processes, the ammonium acetate is consumed as a reactant and is incorporated into the molecular structure of the final product.

Advanced Analytical Chemistry Methodologies Utilizing Ammonium Acetate

Mass Spectrometry Applications of Ammonium (B1175870) Acetate (B1210297)

Ammonium acetate is extensively used as a reagent in various mass spectrometry techniques for the analysis of compounds including oligosaccharides, proteins, and peptides. mpbio.comscribd.com Its volatility and compatibility with electrospray ionization make it a preferred choice for applications requiring the analysis of biomolecules in their near-native state.

In ESI-MS, ammonium acetate plays a crucial role as a volatile electrolyte, facilitating the gentle transfer of intact biomolecular complexes from solution into the gas phase. researchgate.netresearchgate.net While non-volatile salts like sodium chloride can form extensive adducts with protein ions and suppress the signal, ammonium acetate's components volatilize during the ESI process, yielding clean spectra with minimal adduction. acs.orgresearchgate.net

Native mass spectrometry is a powerful technique for studying the stoichiometry, structure, and non-covalent interactions of proteins and their assemblies. researchgate.net In this context, ammonium acetate is the most common buffer used, typically at concentrations ranging from 50-200 mM, to maintain a near-physiological pH and ionic strength environment that preserves the native state of the biomolecules. ox.ac.uk

Electrospray Ionization Mass Spectrometry (ESI-MS)

Native Mass Spectrometry for Biomolecular Characterization
Modulation of Protein Conformation and Stability in Aqueous Systems

Ammonium acetate is widely recognized for its ability to preserve the native, folded conformations of proteins during ESI-MS analysis. nih.gov Studies comparing the effects of different salts on protein stability have shown that ammonium acetate preferentially stabilizes the compact, folded form of proteins like bovine serum albumin (BSA). acs.orgescholarship.org When analyzed from a 50 mM ammonium acetate solution, BSA exhibits a narrow charge-state distribution (from +14 to +18), which is indicative of a compact structure. acs.orgnih.gov In contrast, when BSA is analyzed from solutions containing salts such as sodium chloride, potassium chloride, or even sodium acetate, the charge-state distributions are much broader (ranging up to +42) and show higher average charge states, signifying a greater degree of protein unfolding and destabilization. acs.orgnih.govacs.org

The stabilizing effect of ammonium acetate is consistent with the Hofmeister series, where acetate is known as a stabilizing, or kosmotropic, anion. nih.gov The combination of the ammonium cation and the acetate anion is particularly effective at maintaining protein stability compared to combinations with more destabilizing (chaotropic) ions like chloride. acs.orgescholarship.org Research indicates that in 50 mM sodium chloride, a significant fraction of BSA can be unfolded at room temperature, whereas in ammonium acetate, the protein remains folded. acs.org This highlights that the choice of salt, not merely the ionic strength, is critical for preserving protein structure, and that stability data obtained in ammonium acetate may not always be representative of that in biochemically relevant non-volatile salt solutions. nih.govacs.org

Table 1: Effect of Different 50 mM Salt Solutions on Bovine Serum Albumin (BSA) Conformation in ESI-MS Data sourced from studies on BSA stability. acs.org

Salt SolutionAverage Charge State (z_av)Observed Protein State
Ammonium Acetate (AmmAc)15.6 ± 0.3Folded, compact structure
Sodium Acetate (NaAc)17.3 ± 1.3Partially unfolded
Ammonium Chloride (AmmCl)20.4 ± 0.8Significantly unfolded
Potassium Chloride (KCl)21.4 ± 2.2Significantly unfolded
Sodium Chloride (NaCl)22.0 ± 4.3Significantly unfolded
Role in Desalting and Adduct Minimization for Intact Biomolecules

A primary advantage of using ammonium acetate in native ESI-MS is its volatility, which is crucial for producing "desalted" ions free of non-covalent adducts. researchgate.netnih.gov Non-volatile salts, such as sodium chloride, are detrimental to native MS analysis because they readily form adducts with the analyte ions. acs.orgnih.gov This distributes the signal for a single protein across multiple salt-adducted forms, which broadens spectral peaks, reduces the signal-to-noise ratio (S/N), and complicates mass determination. nih.govescholarship.org

Ammonium acetate mitigates this issue because it decomposes into volatile products, ammonia (B1221849) and acetic acid, during the electrospray process. researchgate.netnih.gov This ensures that the buffer ions evaporate along with the solvent, leaving behind clean, unadducted protein ions. acs.org Furthermore, high concentrations of ammonium acetate (e.g., 1-7 M) can be used as a "buffer loading" technique to actively reduce sodium adduction from samples contaminated with salts like sodium chloride. nih.govescholarship.orgnih.gov The addition of 1.0 M ammonium acetate to a solution of ubiquitin containing 1.0 mM NaCl significantly reduces the average number of sodium adducts and increases the abundance of the fully protonated molecular ion. nih.gov Similarly, adding 7 M ammonium acetate to a cytochrome c solution containing 20 mM NaCl resulted in an approximately 7-fold improvement in the S/N ratio. nih.govnih.gov This desalting effect enhances mass measurement accuracy, which is especially critical for large protein complexes where individual adducts cannot be resolved. nih.gov

Table 2: Effect of Ammonium Acetate on Sodium Adduction in Ubiquitin (Containing 1.0 mM NaCl) Data adapted from studies on solution additives in native MS. nih.gov

Ammonium Acetate Conc.Average Na+ Adducts (6+ charge state)Relative Abundance of Fully Protonated Ion (6+ charge state)
0 M4.8Low (~3% of total ion abundance)
1.0 M1.3High (~28% of total ion abundance)
Non-Aqueous Capillary Electrophoresis-Mass Spectrometry (NACE-MS)

Non-Aqueous Capillary Electrophoresis (NACE) is a variation of capillary electrophoresis that utilizes organic solvents instead of aqueous solutions for the background electrolyte (BGE). nih.gov This technique is particularly advantageous for analyzing substances with limited solubility in water, and it can offer different separation selectivities compared to aqueous systems. nih.govnih.gov

The coupling of NACE with mass spectrometry (NACE-MS) is facilitated by the use of volatile electrolytes that are compatible with the MS interface, with ammonium acetate being a frequently used option. researchgate.netfuture4200.com The high volatility and low surface tension of the organic solvents used in NACE are well-suited for online coupling with mass spectrometry. nih.gov

A critical aspect of NACE is the behavior of electrolytes in organic solvents. The pKa values of acids and bases can shift significantly in non-aqueous media compared to water. For instance, the pKa of acetic acid increases from 4.8 in water to 9.7 in methanol (B129727) (MeOH) and 22.3 in acetonitrile (B52724) (ACN), while the pKa of the ammonium ion shifts from 9.2 in water to 10.8 in MeOH and 16.5 in ACN. future4200.com This alteration of acid-base properties in the organic solvent environment directly influences the separation mechanism and selectivity.

Table 1: Effect of Solvent on pKa of Acetic Acid and Ammonium Ion This table illustrates the change in pKa values in different solvent environments, a key consideration in NACE method development.

Compound pKa in Water pKa in Methanol (MeOH) pKa in Acetonitrile (ACN)
Acetic Acid 4.8 9.7 22.3
Ammonium Ion 9.2 10.8 16.5

Data sourced from future4200.com

Thermospray Liquid Chromatography-Mass Spectrometry (LC/MS) Ionization Enhancement

Thermospray was an early technique for interfacing liquid chromatography with mass spectrometry, relying on the creation of a fine jet of liquid particles from a heated capillary. datapdf.com The ionization of solutes in thermospray LC/MS can be facilitated by adding a volatile ionic substance to the mobile phase, with ammonium acetate being the most widely applicable choice for reversed-phase solvent systems. oup.com

The function of ammonium acetate in this context is to provide ions that can participate in ionization processes. Research has shown that gas-phase ionization can be a significant part of ion production from neutral solutes during thermospray LC/MS. datapdf.com For example, in a mobile phase containing ammonium acetate, the gas-phase basicity order is followed, demonstrating that gas-phase proton transfer reactions are a key mechanism. datapdf.com

Furthermore, ammonium acetate can serve a dual purpose: it acts as a volatile electrolyte necessary for the thermospray process and can also function as a chromatographic modifier, such as an ion-pairing agent for certain analytes. oup.com A comparison with ammonium formate (B1220265) for the analysis of herbicides like triazines and phenylureas showed that both salts could be used effectively, with ammonium formate leading to the formation of different adduct ions for phenylurea herbicides ([M + NH₄]⁺) compared to ammonium acetate. capes.gov.br

Chromatography Applications of Ammonium Acetate

Ammonium acetate is a versatile and widely used mobile phase component in various chromatography applications due to its volatility, buffering capabilities, and compatibility with mass spectrometry detection.

High-Performance Liquid Chromatography (HPLC) Mobile Phase Component

In HPLC, particularly when coupled with MS, the choice of mobile phase additive is critical. Ammonium acetate is often used as a volatile salt to buffer mobile phases, frequently serving as a substitute for non-volatile salts like phosphates, which are incompatible with MS interfaces. ucl.ac.uk

In reversed-phase HPLC, ammonium acetate is valued as a general-purpose buffer that can often replace more complex and costly buffer systems. nih.gov Its use can lead to enhanced column selectivity and efficiency for separating a broad spectrum of clinically relevant compounds. nih.gov

A crucial practical consideration is the solubility of ammonium acetate in the mixed aqueous/organic mobile phases typical of reversed-phase chromatography. The salt's solubility decreases significantly as the proportion of organic solvent, such as acetonitrile, increases. chromatographyonline.com For instance, while the solubility limit is around 20 mM in 90% acetonitrile, it drops to 10 mM in 95% acetonitrile. chromatographyonline.com Exceeding these limits can cause the buffer to precipitate, potentially blocking system capillaries and column frits. chromatographyonline.comelementlabsolutions.com

The buffering capacity of ammonium acetate is also dependent on the mobile phase composition. In fully aqueous solutions, it provides effective buffering in pH ranges of 3.8–5.8 and 8.5–10.5. chromatographyonline.comelementlabsolutions.com However, the addition of acetonitrile alters these effective ranges; in 60% acetonitrile, the usable pH ranges shift to approximately 5.2–7.2 and 7.9–9.9. elementlabsolutions.com This dynamic change in pKa and buffering capacity during a gradient elution is a key factor in method development. elementlabsolutions.com

Size Exclusion Chromatography (SEC) is a reference method for the qualitative and quantitative analysis of protein aggregates in biotherapeutics, such as monoclonal antibodies (mAbs). americanpharmaceuticalreview.com The presence of aggregates is a critical quality attribute that can affect the safety and efficacy of a product. labrulez.com

Traditionally, SEC methods used non-volatile salt buffers like phosphate (B84403), which are incompatible with direct MS analysis. chromatographyonline.com The need for online SEC-MS analysis to better characterize mAbs and their variants has driven the adoption of volatile mobile phases, with ammonium acetate being a common choice. chromatographyonline.comsciex.com This allows for online buffer exchange, reducing sample preparation and enabling the simultaneous assessment of size variants and other attributes. sciex.com

The use of ammonium acetate in SEC-MS has been demonstrated in several applications for analyzing mAbs and antibody-drug conjugates (ADCs). However, using ammonium acetate on standard stainless-steel LC systems can lead to poor chromatographic performance due to nonspecific interactions between the analytes and the metal surfaces. chromatographyonline.com This issue is often masked when using high-ionic-strength phosphate buffers. chromatographyonline.com The solution involves using biocompatible, metal-free flow paths, which prevent these unwanted secondary interactions and allow for robust and high-resolution separations. chromatographyonline.com

Table 2: Example SEC Method Conditions for Biotherapeutic Analysis Using Ammonium Acetate This table summarizes typical parameters from published methods, showcasing the practical application of ammonium acetate in SEC.

Analyte Type Column Example Ammonium Acetate (AMA) Concentration Flow Rate Reference
Monoclonal Antibody (mAb) ACQUITY Premier Protein SEC (250 Å, 1.7 µm) 200 mM 0.50 mL/min labrulez.com
CrossMAb Variants UHPLC-SEC Column 75 mM Not Specified nih.gov

Ammonium acetate can also function as an ion-pairing agent in certain chromatographic separations, although its mechanism and effectiveness can be complex. In thermospray LC/MS, it has been shown to serve a dual role as both a volatile electrolyte and an ion-pairing agent for analyzing sulphonated compounds. oup.com

The effectiveness of acetate as a classical ion-pairing agent is sometimes debated, as the acetate anion is not particularly hydrophobic and may not adsorb strongly onto a reversed-phase surface. chromforum.org However, its presence in the mobile phase clearly influences the retention of ionic compounds. chromforum.org When used for the analysis of sulphonic acids, ammonium acetate can provide satisfactory separations at concentrations of 5–10 mmol/L, but it can also cause a more significant electrospray signal decrease at higher concentrations compared to some other ion-pairing reagents. upce.cz

Compatibility and Optimization with Diverse Detection Methods

Ammonium acetate is highly valued for its compatibility with a variety of detection methods used in liquid chromatography (LC), most notably mass spectrometry (MS). Its volatile nature is a key advantage, as it readily evaporates in the high-vacuum environment of the MS interface, minimizing source contamination and ion suppression. rmreagents.comchromatographyonline.com This leads to enhanced sensitivity and cleaner mass spectra. chromforum.org

For electrospray ionization (ESI) MS, ammonium acetate helps to maintain a stable spray and can facilitate the ionization of analytes. chromforum.org It is often used in both positive and negative ion modes. In positive ion mode, it can help to form protonated molecules or ammonium adducts, while in negative ion mode, it can facilitate the formation of deprotonated molecules. The concentration of ammonium acetate is a critical parameter to optimize, as higher concentrations can lead to ion suppression and reduced sensitivity. chromatographyonline.com A concentration of 10 mM is frequently used in LC-MS applications. chromatographyonline.comnih.gov

Beyond MS, ammonium acetate is also compatible with other detection methods. It can be used with evaporative light scattering detectors (ELSD), which also benefit from its volatility. cephamls.com In UV detection, while acetate has some UV absorbance, it is generally acceptable for many applications, particularly at lower concentrations. elementlabsolutions.comlcms.cz However, for applications requiring very low UV wavelength detection, other buffers might be more suitable. elementlabsolutions.com It can also be used in conjunction with fluorescence detection. nih.gov

The choice of ammonium acetate concentration and the pH of the mobile phase must be carefully optimized for each specific application and detection method to achieve the best chromatographic performance and detector response. For instance, in a study on untargeted metabolomics and lipidomics, a mobile phase containing 10 mM ammonium acetate with 0.1% acetic acid was found to be a good compromise for signal intensity and retention time stability in negative mode ESI. nih.gov

Table 1: Compatibility of Ammonium Acetate with Various Detection Methods

Detection MethodCompatibilityKey Considerations
Mass Spectrometry (MS)HighVolatility prevents source contamination and ion suppression. rmreagents.comchromatographyonline.com
Evaporative Light Scattering (ELSD)HighVolatility is advantageous for detector performance. cephamls.com
Ultraviolet (UV)ModerateAcetate absorbs at low UV wavelengths; concentration is a key factor. elementlabsolutions.comlcms.cz
FluorescenceGoodGenerally compatible with fluorescence detection. nih.gov
Solvent System Considerations and Solubility Constraints

The solubility of ammonium acetate is highly dependent on the composition of the mobile phase, a critical factor in preventing precipitation and system blockages in HPLC. elementlabsolutions.com While readily soluble in water, its solubility decreases significantly as the proportion of organic solvent, such as acetonitrile, increases. chromatographyonline.comelementlabsolutions.com

Research has shown that in binary mixtures of acetonitrile and water, the solubility of ammonium acetate becomes increasingly limited above 90% acetonitrile. chromatographyonline.comelementlabsolutions.com For example, while a 20 mM concentration of ammonium acetate is soluble in 90% acetonitrile, this limit drops to 10 mM in 95% acetonitrile. chromatographyonline.comelementlabsolutions.com Exceeding these solubility limits can lead to the precipitation of the salt, which can block capillaries, pre-columns, and column frits, resulting in increased system backpressure. elementlabsolutions.com It is also important to note that ammonium acetate is practically insoluble in 100% acetonitrile. chromatographyonline.commtc-usa.com

Therefore, when developing chromatographic methods, especially those employing high organic solvent concentrations like in Hydrophilic Interaction Liquid Chromatography (HILIC), careful consideration of the ammonium acetate concentration is crucial. thermofisher.comrestek.com For HILIC applications, it is recommended to use buffer salt concentrations in the range of 2-20 mM, with 20 mM being a suggested limit for organic content up to 90%. thermofisher.com It is also a good practice to prepare the buffer in the aqueous portion of the mobile phase before adding the organic solvent to ensure complete dissolution. mtc-usa.com

Table 2: Solubility of Ammonium Acetate in Acetonitrile/Water Mixtures

Acetonitrile Concentration (%)Maximum Approximate Soluble Ammonium Acetate Concentration (mM)
< 90%> 20
90%20
95%10
100%Insoluble
Data derived from references chromatographyonline.comelementlabsolutions.com.

General Buffer Systems in Chromatographic Separations

In chromatography, buffer systems are essential for controlling the pH of the mobile phase, which in turn influences the retention and selectivity of ionizable compounds. hopaxfc.comphenomenex.comchromatographyonline.com The choice of buffer depends on the desired pH range, the type of chromatography, and the detection method. elementlabsolutions.comtechnologynetworks.com

Besides ammonium acetate, other common buffer systems used in chromatography include:

Phosphate buffers: These are widely used due to their buffering capacity over a broad pH range. nih.govmasontechnology.ie However, they are non-volatile and therefore generally incompatible with MS detection. chromforum.org

Formate buffers (e.g., ammonium formate): Like ammonium acetate, ammonium formate is volatile and highly compatible with MS detection. chromforum.orgthermofisher.com It provides good buffering capacity at a lower pH range compared to acetate. restek.com

Tris buffers: Tris (tris(hydroxymethyl)aminomethane) buffers are often used in biochemical separations and can be employed in both anion and cation exchange chromatography. hopaxfc.comtechnologynetworks.com

Citrate buffers: These offer multiple pKa values, providing buffering over a wide pH range. masontechnology.ie

The selection of a buffer system should be based on the pKa of the buffer, which should be close to the desired mobile phase pH for maximum buffering capacity. chromatographyonline.com For instance, ammonium acetate is most effective at buffering around pH 4.8 and 9.5. elementlabsolutions.com The concentration of the buffer is also a critical parameter; it should be sufficient to control the pH but not so high as to cause issues with solubility or detector performance. chromatographyonline.commasontechnology.ie

Table 3: Comparison of Common Chromatographic Buffer Systems

Buffer SystemTypical pH RangeVolatilityMS CompatibilityCommon Applications
Ammonium Acetate3.8 - 5.8, 8.2 - 10.2VolatileHighReversed-phase, HILIC, MS-based methods. rmreagents.comelementlabsolutions.commtc-usa.com
Ammonium Formate3.3 - 4.3, 8.8 - 9.8VolatileHighReversed-phase, HILIC, especially for low pH MS. chromforum.orgthermofisher.comrestek.com
Phosphate2.1 - 4.1, 6.2 - 8.2, 11.3 - 13.3Non-volatileLowReversed-phase, ion-exchange with UV detection. nih.govchromforum.org
Tris7.5 - 9.0Non-volatileLowIon-exchange, size-exclusion chromatography. hopaxfc.comtechnologynetworks.com

Sample Preparation Techniques Facilitated by Ammonium Acetate

Ammonium acetate is a valuable reagent in various sample preparation techniques, particularly for the precipitation of biomolecules like proteins and nucleic acids.

Precipitation Methodologies for Biomolecules

Ammonium acetate is widely utilized for the precipitation of proteins and nucleic acids from aqueous solutions. cephamls.commpbio.comaatbio.com This technique is often employed to concentrate the biomolecule of interest, remove contaminants, or exchange the buffer.

For protein precipitation , ammonium acetate can be used in conjunction with organic solvents like methanol. ufl.edu One method involves adding cold 0.1 M ammonium acetate in 100% methanol to a protein extract to induce precipitation. ufl.edu This approach is sometimes preferred over methods using strong acids like trichloroacetic acid (TCA), as it can lead to better resolubilization of the precipitated proteins. researchgate.net In the absence of ethanol (B145695), a 2.5 M final concentration of ammonium acetate can be used to precipitate proteins while leaving DNA in the solution. genelink.com

In the case of nucleic acid precipitation , ammonium acetate is frequently used with ethanol to precipitate DNA and RNA. genelink.comcancer.govfishersci.com A common protocol involves adding ammonium acetate to a final concentration of 2.0-2.5 M, followed by the addition of 2 to 2.5 volumes of ethanol. cancer.govfishersci.combitesizebio.com This method is particularly effective for removing unwanted contaminants such as dNTPs and oligosaccharides, which tend to remain soluble in the ammonium acetate/ethanol mixture. cephamls.comfishersci.com However, it is important to note that ammonium ions can inhibit certain enzymes, such as T4 polynucleotide kinase, so this precipitation method should be avoided if the downstream application involves such enzymatic reactions. cephamls.comgenelink.comfishersci.combitesizebio.com

Table 4: Ammonium Acetate in Biomolecule Precipitation

BiomoleculeCo-reagentKey Features and Findings
ProteinsMethanolCan lead to better resolubilization compared to TCA precipitation. ufl.eduresearchgate.net
ProteinsNone (at 2.5M)Precipitates proteins while DNA remains in solution. genelink.com
DNA/RNAEthanolEffectively removes dNTPs and oligosaccharides. cephamls.comfishersci.com Not suitable for subsequent T4 polynucleotide kinase reactions. cephamls.comgenelink.comfishersci.combitesizebio.com

Biomolecular Research Applications of Ammonium Acetate

Purification and Precipitation of Biomacromolecules

Ammonium (B1175870) acetate (B1210297) is frequently employed in protocols for the purification and precipitation of DNA, RNA, and proteins. Its effectiveness lies in its ability to selectively precipitate macromolecules while leaving contaminants in solution.

Ammonium acetate is a common reagent in the ethanol (B145695) precipitation of nucleic acids. It is particularly useful for separating DNA and RNA from contaminants such as unincorporated deoxynucleoside triphosphates (dNTPs) and oligosaccharides, which remain soluble in the ethanol-salt solution genelink.comgenelink.com. A typical final concentration for this purpose is 2.5 M ammonium acetate combined with ethanol genelink.comcancer.gov. This method is favored over other salts like sodium acetate when the sample contains a high concentration of such contaminants genelink.com.

The use of ammonium acetate also extends to the removal of proteins from nucleic acid preparations. By adding ammonium acetate to a final concentration of 2.5 M without ethanol, proteins can be precipitated while the DNA remains in the supernatant. The DNA can then be recovered by subsequent ethanol precipitation genelink.comcancer.gov. However, it is important to note that ammonium ions can inhibit the enzyme polynucleotide kinase, so ammonium acetate should be avoided in protocols where a kinase step is planned genelink.comgenelink.com.

SaltTypical Final ConcentrationKey Applications & Notes
Ammonium Acetate2.0 - 2.5 MEffective for removing dNTPs and carbohydrates. Can be used to precipitate proteins away from DNA. Inhibits polynucleotide kinase genelink.comcancer.gov.
Sodium Acetate0.3 MStandard choice for routine DNA/RNA precipitation. Can co-precipitate proteins, so it should be avoided if the solution has high protein content genelink.com.
Sodium Chloride0.2 - 0.3 MPreferred for samples containing detergents like SDS, as SDS remains soluble in 70% ethanol genelink.combioecho.com.
Lithium Chloride0.8 M (for RNA)Primarily used for selective precipitation of RNA, as it is more soluble in ethanol. Can inhibit protein synthesis and DNA polymerase bioecho.com.

Ammonium acetate is utilized in several protein precipitation methods, often in conjunction with organic solvents like methanol (B129727) and acetone researchgate.netsigmaaldrich.com. The ammonium acetate/methanol-acetone precipitation method is considered an alternative to the more common trichloroacetic acid (TCA)/acetone protocol. A significant advantage of the ammonium acetate method is that proteins are precipitated at a higher pH (around 8.0), which can lead to better resolubilization of the protein pellet afterward researchgate.net. This contrasts with the highly acidic conditions of TCA precipitation, which can sometimes hinder the process of redissolving the proteins researchgate.net.

In some protocols, proteins are extracted into a phenol phase and then precipitated by the addition of 0.1 M ammonium acetate in methanol. The resulting pellet is then washed multiple times with the ammonium acetate/methanol solution and finally with acetone sigmaaldrich.com. While ammonium sulfate (B86663) is more commonly used for "salting out" proteins due to its high solubility and ability to stabilize protein structure, ammonium acetate is also used in specific applications ankara.edu.tr.

Macromolecular Crystallization Facilitated by Ammonium Acetate

The formation of high-quality crystals is a prerequisite for determining the three-dimensional structure of macromolecules by X-ray crystallography. Ammonium acetate serves as a valuable tool in the optimization of crystallization conditions.

Ammonium acetate is a component in many commercially available crystallization screening kits hamptonresearch.com. It can act as a primary precipitant or as an additive that fine-tunes the crystallization environment. Optimization of an initial "hit" often involves systematically varying the concentrations of the components of the successful condition, including ammonium acetate, to improve crystal size and quality youtube.comhamptonresearch.com. For instance, if initial microcrystals are obtained in a condition containing 2.0 M ammonium sulfate, secondary screens might explore replacing or supplementing the sulfate salt with other ammonium salts like ammonium acetate to find better-diffracting crystals hamptonresearch.comresearchgate.net. This process of incremental changes to chemical parameters is a core part of crystallization optimization hamptonresearch.com.

Ammonium acetate's properties as a salt of a weak acid (acetic acid, pKa ≈ 4.75) and a weak base (ammonia, pKa ≈ 9.25) allow it to influence the pH of the crystallization solution wikipedia.orgnih.gov. While a solution of ammonium acetate in pure water is approximately neutral (pH 7), it does not have significant buffering capacity at this pH wikipedia.orgnih.govacs.org. Its primary buffering ranges are pH 3.8-5.8 and 8.5-10.5 elementlabsolutions.com. This property can be exploited in crystallization trials.

Ammonium acetate is incorporated into various screening strategies to efficiently explore the vast chemical space for crystallization. It is a component of sparse matrix screens, which use a diverse set of conditions that have previously been successful in crystallizing macromolecules nih.gov.

It is also used in more systematic grid screens, where precipitant concentration is varied against pH hamptonresearch.comgist.ac.kr. For example, a grid screen might test a range of ammonium acetate concentrations against a range of pH values to systematically map out the solubility of the target macromolecule hamptonresearch.com. Furthermore, ammonium acetate can be included in "additive screens." After an initial crystallization hit is identified, small amounts of various chemicals, including ammonium acetate, are added to the condition to try and improve crystal quality researchgate.netnih.gov. This approach can help move from microcrystals to larger, single crystals suitable for diffraction experiments researchgate.net.

Screening StrategyRole of Ammonium AcetateExample
Sparse Matrix ScreenComponent of a diverse set of pre-formulated crystallization cocktails.Included as one of many salts in screens like Hampton Research's GRAS Screen 7 and 8 hamptonresearch.com.
Grid ScreenUsed as the primary variable (precipitant) to be tested across a range of concentrations and pH values.A 24-reagent screen varying ammonium acetate concentration versus a pH gradient from 4.5 to 10 hamptonresearch.com.
Additive ScreenUsed as a secondary reagent added in small quantities to an existing crystallization condition to refine crystal growth.Adding various ammonium salts, including ammonium acetate, to a condition that produced initial microcrystals hamptonresearch.comresearchgate.net.
PEG/Ion ScreenCombined with Polyethylene (B3416737) Glycol (PEG) to explore the synergistic effects of a polymer and a salt on crystallization.A screen combining various PEGs with different salts, including ammonium acetate, at multiple concentrations hamptonresearch.com.

Ammonium Acetate in Enzyme Activity and Regulation Studies

Ammonium acetate is a versatile salt that finds significant application in the study of enzyme activity and regulation. Its constituent ions, ammonium and acetate, can play direct roles in metabolic pathways and influence enzymatic processes through various mechanisms.

Ammonium acetate has been shown to directly influence the kinetics and reaction mechanisms of key metabolic enzymes. A notable example is its effect on glutamate dehydrogenase (GDH), which catalyzes the reversible oxidative deamination of L-glutamate.

In studies focusing on the transient "burst" phase of L-glutamate oxidation by GDH, the addition of ammonium acetate leads to distinct, measurable changes. As the concentration of ammonium acetate increases, two primary effects are observed:

An increase in the apparent first-order rate constant (kapp). nih.gov

A decrease in the amplitude of the absorbance change associated with the reaction. nih.gov

Table 1: Effect of Ammonium Acetate on Glutamate Dehydrogenase Kinetics

Parameter Observed Effect with Increasing Ammonium Acetate Underlying Mechanism
Apparent Rate Constant (kapp) Increases (Hyperbolic dependence) Formation of an ammonia-containing reaction intermediate. nih.gov

The acetate component of ammonium acetate can serve as a crucial precursor for various biosynthetic pathways by being converted into acetyl-coenzyme A (acetyl-CoA). Acetyl-CoA is a central metabolite in all domains of life, initiating numerous anabolic and catabolic pathways. nih.gov The availability of acetate can, therefore, influence the expression and activity of enzymes involved in its metabolism.

For example, the enzyme acetyl-CoA synthetase (ACS) is essential for the conversion of acetate into acetyl-CoA. nih.gov In some bacteria, the presence of acetate in the environment can influence the expression of the acs gene. This enzyme is critical for growth on low acetate concentrations and plays a key role in carbon assimilation. nih.gov The metabolism of short-chain fatty acids like acetate is initiated by their activation to their respective acyl-CoA forms, a process that can impact the expression of enzymes within these metabolic pathways. nih.gov In the context of flavonoid biosynthesis in plants, the "acetate pathway" provides malonyl-CoA, a critical building block. The enzymes involved in converting acyl-CoA to malonyl-CoA are part of a complex regulatory network that supports the production of these secondary metabolites. nih.gov

Table 2: Acetate-Related Enzymes and Metabolic Pathways

Enzyme/Complex Function Metabolic Pathway Involvement
Acetyl-CoA Synthetase (ACS) Catalyzes the formation of acetyl-CoA from acetate. nih.gov Acetate activation, Carbon assimilation. nih.gov
Acetyl-CoA synthase/CO dehydrogenase complex Involved in the acetyl-CoA pathway for carbon fixation. Carbon assimilation. nih.gov

Ammonium acetate can modulate the enzymatic activities within specific cellular compartments and cell types. A clear example is its effect on lysosomal enzymes in microglial cells, the resident immune cells of the central nervous system.

High concentrations of ammonium acetate have been shown to affect the activity of several lysosomal enzymes in the BV-2 microglial cell line. nih.gov Specifically, the activities of acid phosphatase and alpha-glucosidase were observed to increase as the concentration of ammonium acetate was raised to 20 mM. nih.gov In contrast, the activity of another lysosomal enzyme, cathepsin D, showed a different response: its activity increased at a concentration of 5 mM but then decreased at higher concentrations of ammonium acetate. nih.gov These findings indicate that ammonium ions can selectively and concentration-dependently alter the functional state of the lysosomal compartment in these cells.

Table 3: Impact of Ammonium Acetate on Lysosomal Enzyme Activity in BV-2 Microglial Cells

Enzyme Effect of Increasing Ammonium Acetate Concentration
Acid Phosphatase Activity increases (up to 20 mM). nih.gov
Alpha-glucosidase Activity increases (up to 20 mM). nih.gov

Investigations into Protein Stability and Conformational Changes

Ammonium acetate is a widely used and preferred electrolyte in native mass spectrometry (MS) studies for investigating protein stability and conformational changes. nih.govresearchgate.net Its volatility is a key advantage, as it allows for the removal of the salt during the electrospray ionization process, leaving the protein ions free of non-covalent adducts that could interfere with mass analysis. nih.govacs.org It serves as a stabilizing agent by providing the necessary ionic strength and pH for proteins and their complexes to maintain their native folded structures in solution. researchgate.net

Research comparing the effects of different salts on protein stability has highlighted the preferentially stabilizing nature of ammonium acetate. For instance, studies on bovine serum albumin (BSA) revealed that its charge-state distribution in native MS is narrow when analyzed from an ammonium acetate solution, which is indicative of a stable, folded conformation. nih.gov In contrast, when BSA is analyzed from solutions containing salts like sodium chloride (NaCl), potassium chloride (KCl), or sodium acetate (NaAc), the charge-state distribution becomes much broader, with an increase in the average charge state. nih.gov This shift towards higher charge states signifies greater protein destabilization and the presence of unfolded or partially unfolded conformations. nih.gov

The stabilizing effect of ammonium acetate is consistent with the Hofmeister series, where the combination of the ammonium cation and the acetate anion preferentially stabilizes the folded form of proteins compared to combinations like sodium or potassium with chloride. escholarship.org These studies demonstrate that the choice of salt in the buffer can significantly impact protein conformation and that data on protein stability obtained in ammonium acetate may not always be representative of solutions containing other, nonvolatile salts that are more common in biological systems. nih.gov

Table 4: Comparative Effects of Different Salt Solutions (50 mM) on Bovine Serum Albumin (BSA) Stability

Salt Solution Charge-State Distribution Indication of Protein State
Ammonium Acetate (AmmAc) Narrow (+14 to +18) nih.gov Preferential stabilization of the native, folded form. nih.govescholarship.org
Sodium Acetate (NaAc) Broad (+13 to +42) nih.gov Destabilization and conformational changes. nih.gov
Ammonium Chloride (AmmCl) Broad (+13 to +42) nih.gov Destabilization and conformational changes. nih.gov
Potassium Chloride (KCl) Broad (+13 to +42) nih.gov Destabilization and conformational changes. nih.gov

Environmental Science and Soil Biogeochemistry Research Involving Ammonium Acetate

Extraction Methods for Soil Chemical Analysis

Ammonium (B1175870) acetate (B1210297) solutions, typically prepared at a 1 Normal (1N) concentration and buffered to a specific pH, are widely used in soil science to extract various elements for analysis. The ammonium ion (NH₄⁺) effectively displaces exchangeable cations from the negatively charged surfaces of soil colloids, such as clay and organic matter.

Cation Exchange Capacity (CEC) is a fundamental soil property that quantifies the total amount of exchangeable positive ions a soil can hold, indicating its potential fertility and capacity to retain nutrients. da.gov.ph The 1N ammonium acetate method, buffered at pH 7.0, is a standard and widely used procedure for determining CEC, especially for non-calcareous, neutral soils. fao.orgudel.edu

The procedure involves two main steps. First, the soil sample is treated with an excess of 1N ammonium acetate solution at pH 7.0. fao.org This step displaces the native exchangeable cations (like calcium, magnesium, potassium, and sodium) from the soil's exchange sites and saturates these sites with ammonium ions (NH₄⁺). da.gov.phfao.org The displaced cations can then be measured in the resulting leachate. Second, the excess ammonium acetate is washed away from the soil using a solvent like ethanol (B145695). fao.org The amount of NH₄⁺ that has been adsorbed onto the soil colloid surfaces is then determined, typically by distillation or by displacing it with another salt solution (such as sodium chloride) and measuring the ammonium concentration in the leachate. fao.orgoclc.org This measured amount of adsorbed ammonium is equivalent to the soil's CEC, commonly expressed in centimoles of charge per kilogram of soil (cmolᶜ/kg) or milliequivalents per 100g of soil (meq/100g). udel.edu

It is important to note that this method has limitations. For acidic soils, the buffered pH 7.0 solution can create additional negative charge on soil colloids, leading to an overestimation of the CEC that would exist under natural field conditions. fao.orgudel.edu Conversely, in calcareous or gypsiferous soils, the method can underestimate CEC. fao.orgepa.gov The presence of calcium carbonate or calcium sulfate (B86663) in these soils can interfere with the complete saturation of exchange sites by ammonium ions. fao.orgepa.gov Furthermore, the method is not suitable for soils rich in certain clay minerals like vermiculite, which can fix ammonium ions within their layers, making them non-exchangeable and leading to artificially low CEC values. fao.orgepa.gov

The same ammonium acetate extraction process used for the first step of CEC determination is also the standard method for assessing the quantity of plant-available exchangeable base cations: calcium (Ca²⁺), magnesium (Mg²⁺), potassium (K⁺), and sodium (Na⁺). nih.govoregonstate.eduda.gov.ph By leaching the soil with a 1M ammonium acetate solution buffered at pH 7.0, these base cations are displaced from the soil's exchange sites into the solution. da.gov.ph

The resulting extract, or leachate, is then analyzed to determine the concentration of each base cation. oregonstate.edu Atomic Absorption Spectrophotometry (AAS) is a common analytical technique used for this purpose. nih.govda.gov.ph For the analysis of calcium and magnesium, AAS is used in absorption mode, while sodium and potassium are often measured using the emission mode. da.gov.ph To prevent interferences during AAS analysis, a substance such as lanthanum oxide is typically added to the samples. da.gov.ph

This method provides a reliable estimate of the reserves of major nutrient cations that are readily available for plant uptake. da.gov.phoregonstate.edu However, similar to CEC determination, the method has limitations in certain soil types. In soils containing gypsum (calcium sulfate) or calcium and magnesium carbonates, the dissolution of these minerals into the ammonium acetate solution leads to an overestimation of the exchangeable Ca²⁺ and Mg²⁺. fao.org In such cases, the method is only considered accurate for determining exchangeable K⁺ and Na⁺. fao.org

A study comparing results from AAS with national standard referential soil data found the ammonium acetate extraction method to be accurate and reliable for determining exchangeable base cations, reflecting the true cation exchange properties in farmlands. nih.govresearchgate.net

Table 1: Relative Errors in Exchangeable Base Cation Determination using Ammonium Acetate Extraction and AAS This table presents a summary of the precision of the ammonium acetate extraction method followed by instrumental analysis for determining exchangeable base cations in soil.

CationAnalytical MethodNumber of Paired SamplesRange of Relative Error (%)Average Relative Error (%)
Calcium (Ca)AAS660.02 - 3.141.22
Magnesium (Mg)AAS660.06 - 4.061.25
Potassium (K)AAS vs. FP-0.06 - 8.393.72
Sodium (Na)AAS vs. FP-0.06 - 1.540.56
Data derived from a study by Zhang et al. (2012) comparing Atomic Absorption Spectrophotometer (AAS) and Flame Photometer (FP) methods. nih.gov

Ammonium acetate extraction is also utilized in the environmental assessment of soils contaminated with heavy metals. It is employed to estimate the "exchangeable" fraction of these metals, which is considered to be the most mobile and readily bioavailable portion. uvic.canih.gov This fraction represents metal ions that are loosely held on soil colloid surfaces and can be easily displaced into the soil solution, where they can be taken up by plants or leached into groundwater. uvic.ca

The effectiveness of the extraction and the specific forms of metal removed are highly dependent on the pH of the ammonium acetate solution. nih.govnih.gov A solution buffered at a neutral pH of 7.0 is often used to assess the exchangeable fraction. However, for acidic or calcareous soils, the pH may be adjusted to better reflect the soil's natural conditions and avoid altering the metal's solubility. nih.gov For instance, using an acidic ammonium acetate buffer (e.g., pH 4.8) can lead to the dissolution of metals bound to carbonates in addition to the exchangeable fraction. nih.gov

Table 2: Effect of Ammonium Acetate Buffer pH on Heavy Metal Extraction from Polluted Peat Soil This table illustrates how changing the pH of the ammonium acetate extractant affects the concentration of extracted Nickel (Ni), Zinc (Zn), and Copper (Cu) from a contaminated peat soil. Data is adapted from a study by Gaponova et al. (2020). nih.gov

pH of Ammonium Acetate BufferExtracted Ni (ppm)Extracted Zn (ppm)Extracted Cu (ppm)
< 5.5~230 - 240--
~8.0~100--
< 5.5~50--
~8.0~20--
4.5--Peak Extraction

To improve efficiency, reduce costs, and tailor methods to specific soil types and analytical goals, researchers continuously work on optimizing ammonium acetate extraction protocols. Key areas of investigation include the concentration of the extractant and the extraction time (shaking or contact time). iut.ac.iriut.ac.ir

A study involving over a thousand calcareous soil samples from Iran investigated the effect of ammonium acetate concentration on the extraction of available potassium. iut.ac.ir The results showed no significant difference in the amount of potassium extracted using a 0.1M solution compared to the standard 1M solution. iut.ac.ir This suggests that for routine analysis of available potassium in these soil types, a lower concentration can be used, leading to significant savings in chemical costs. iut.ac.ir The same study also compared a 30-minute shaking period with an overnight (12-hour) standing period, finding that the shorter shaking time was equally effective for extraction. iut.ac.iriut.ac.ir

For highly polluted organic soils, such as peat, modifications to standard procedures have been proposed to ensure complete extraction of the mobile metal fractions. nih.gov Research has shown that a single extraction may be insufficient. A triple treatment with ammonium acetate was found to be necessary for the complete removal of the exchangeable heavy metal fraction in these complex matrices. nih.govresearchgate.net These advancements highlight the importance of validating and adapting standard methods to the specific characteristics of the soil being analyzed.

Table 3: Comparison of Extraction Procedures for Available Potassium (K) in Calcareous Soils This table summarizes findings on the optimization of ammonium acetate concentration and contact time for the determination of available potassium. Data is based on research by Sadaghiani et al. (2022). iut.ac.iriut.ac.ir

ParameterProcedure 1Procedure 2Finding
Concentration 1 M NH₄OAc0.1 M NH₄OAcNo significant difference in extracted K; 0.1 M is a cost-effective alternative.
Contact Time Overnight (12h) standing30 min shaking30 min shaking is as effective as overnight standing.

Role as an Ion-Pairing Agent in Environmental Analytical Methods

In the field of environmental analytical chemistry, particularly in liquid chromatography (LC), ammonium acetate serves as an effective ion-pairing reagent. upce.cztandfonline.com This is especially relevant for the analysis of ionic and highly polar organic compounds, such as sulfonated dyes and their intermediates, which are common in industrial wastewater. upce.cz

In reversed-phase liquid chromatography (RP-LC), where a nonpolar stationary phase is used, charged analytes have poor retention and often exhibit poor peak shapes. Ion-pairing reagents are added to the mobile phase to address this. chromatographyonline.com Ammonium acetate, being a salt, provides both ammonium cations (NH₄⁺) and acetate anions (CH₃COO⁻) in the mobile phase. chromforum.org The acetate anion can form a neutral ion-pair with cationic analytes, while the ammonium cation can pair with anionic analytes. tandfonline.comchromforum.org This neutral complex has a greater affinity for the nonpolar stationary phase, resulting in increased retention and improved chromatographic separation. tandfonline.com

Ammonium acetate is particularly favored for methods that use mass spectrometry (MS) as a detector (LC-MS) because it is volatile and can be easily removed in the gas phase before the analyte enters the mass spectrometer, preventing signal suppression or contamination of the instrument. upce.cznih.gov While more complex ion-pairing reagents like di- and trialkylammonium acetates can offer better selectivity for some polysulfonated compounds, ammonium acetate provides a good balance between chromatographic performance and MS compatibility. upce.cz It has been successfully used in the LC-MS analysis of complex samples, including isomeric oligonucleotide adducts derived from carcinogens. nih.gov

Influence on Soil Nutrient Cycling and Plant Available Elements

The application and study of ammonium acetate in soil science extend to its influence on nutrient cycling and the availability of elements to plants. As an extractant, 1M ammonium acetate is a standard measure for estimating the pool of readily available nutrient cations like potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). oregonstate.eduresearchgate.net The amount of these nutrients extracted by this method is often used as an index of soil fertility and to guide fertilizer recommendations. iut.ac.ir For example, the ammonium acetate extractable potassium (Kex) is considered a reliable indicator of the potassium supply available to crops during a growing season. researchgate.net

Beyond its use as an analytical tool, the addition of ammonium-containing compounds to soil can directly influence nitrogen (N) cycling. Plants that preferentially take up ammonium (NH₄⁺) can alter soil N transformations. researchgate.net By consuming NH₄⁺, these plants reduce the amount of substrate available for nitrification (the microbial conversion of NH₄⁺ to nitrate, NO₃⁻), a process that releases hydrogen ions (H⁺) and contributes to soil acidification. researchgate.net Therefore, the form of nitrogen available and utilized by plants plays a role in regulating soil pH.

Furthermore, studies using isotopically labeled zinc ammonium acetate have shown how the compound behaves in the soil and its subsequent uptake by plants like corn. fao.orgillinois.edu Such research indicates that the acetate component can be degraded by soil microbes, while the zinc and ammonium components become part of the soil's nutrient pool. fao.orgillinois.edu These studies demonstrate that the application of such compounds can not only supply micronutrients (like zinc) and macronutrients (like nitrogen) but may also have secondary effects, such as enhancing cytokinin levels in plants, which can further influence growth and productivity. fao.org

Analytical Reagent in Water and Wastewater Quality Assessment

Ammonium acetate serves as a critical analytical reagent in environmental science, particularly in the assessment of soil, water, and wastewater quality. Its properties as a buffer and a source of ammonium ions make it indispensable for specific analytical procedures, including the determination of cation exchange capacity in soils and its use as a mobile phase in advanced chromatographic techniques for wastewater analysis.

In analytical chemistry, ammonium acetate is frequently used as a buffer solution, often in conjunction with acetic acid. byjus.comwikipedia.org It is particularly valuable in preparing samples for mass spectrometry because it is volatile at low pressures and can be removed easily, preventing interference with the analysis. wikipedia.org This volatility is also a key advantage for its use as a buffer in the mobile phases for High-Performance Liquid Chromatography (HPLC). wikipedia.orgatamanchemicals.com

A primary application in agricultural and environmental chemistry is the determination of a soil's cation exchange capacity (CEC) and the amount of available potassium. wikipedia.orgatamanchemicals.com The standard method involves using a 1 Normal ammonium acetate solution buffered at pH 7.0 to displace and measure exchangeable cations like calcium, magnesium, potassium, and sodium from soil colloids. fao.orgfao.org This procedure provides an estimate of plant-available nutrients and is a key indicator of soil fertility and quality. fao.orgudel.edu The ammonium ion (NH₄⁺) from the solution exchanges with the cations present on the soil's exchange sites. epa.gov Subsequently, the amount of adsorbed ammonium is determined, which corresponds to the soil's CEC. oclc.org However, this method has limitations; it can overestimate the CEC in acidic soils and underestimate it in soils containing carbonates, gypsum, or certain clays (B1170129) like vermiculite. fao.org For calcareous soils, using ammonium acetate buffered to a higher pH, such as 8.5, has been suggested to get more accurate results for certain cations. oregonstate.edu

Recent research has focused on optimizing ammonium acetate buffers for the non-target screening of highly polar substances in industrial wastewater using advanced techniques like zwitterionic hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry (ZIC-HILIC-HRMS). nih.gov The concentration and pH of the ammonium acetate buffer significantly influence the chromatographic separation and sensitivity of the analysis. nih.gov

Detailed Research Findings

Research into the optimization of analytical methods using ammonium acetate provides specific data on its impact. For instance, in the context of wastewater analysis by ZIC-HILIC-HRMS, the pH and buffer concentration were found to be critical parameters. nih.gov

Effect of Buffer pH on Analyte Retention and Intensity: An investigation using an isocratic method with a mobile phase of 90/10% acetonitrile (B52724)/water and a 20 mM buffer concentration showed that while retention times were consistent across different pH values (4.5, 6.0, 6.8, and 7.5), the peak intensity was highest for most substances at pH 6.0 and 6.8. nih.gov A pH of 6.8, the natural pH of the ammonium acetate solution, generally yielded the narrowest chromatographic peaks, leading to its selection for further method development. nih.gov

Effect of Buffer Concentration on Analyte Retention: The ionic strength of the buffer also plays a crucial role. nih.gov A study evaluating buffer concentrations from 5 mM to 20 mM found that while early-eluting substances were not strongly affected, later-eluting compounds showed a significant increase in retention time as the buffer concentration decreased. nih.gov Ultimately, a 20 mM ammonium acetate solution was chosen for the final analytical method for wastewater samples. nih.gov

The table below summarizes the findings on buffer optimization for wastewater analysis. nih.gov

Table 1: Optimization of Ammonium Acetate Buffer for Wastewater Analysis via ZIC-HILIC-HRMS

ParameterConditions TestedObservationsOptimal Condition Selected
Buffer pH4.5, 6.0, 6.8, 7.5Retention times remained consistent. Peak intensity was highest at pH 6.0 and 6.8. Narrower peaks were observed at pH 6.8.6.8
Buffer Concentration5 mM, 10 mM, 15 mM, 20 mMLater-eluting substances showed increased retention time with decreasing buffer concentration.20 mM

In soil analysis, the standard method for determining Cation Exchange Capacity (CEC) relies on specific concentrations and preparations of ammonium acetate. The method provides crucial data for soil classification and fertility assessment. fao.orgudel.edu

The table below outlines the standard reagents and typical CEC values found in soils of the Northeastern USA using this method. udel.edu

Table 2: Ammonium Acetate Method for Soil Cation Exchange Capacity (CEC)

ComponentSpecificationPurpose
Saturating Solution1 M Ammonium Acetate (NH₄OAc)To saturate soil exchange sites with NH₄⁺ ions.
Buffer pH7.0Provides a standardized condition for comparing different soils.
Replacing Solution1 M Potassium Chloride (KCl)To displace the adsorbed NH₄⁺ for quantification.
Typical CEC Range (Northeastern USA)&lt;3 to &gt;25 cmolc/kgVaries based on soil type (sandy vs. high clay/organic matter).

Biochemical and Metabolic Research on Ammonium Acetate Effects

Impact on Cellular and Organelle Metabolism

Ammonium (B1175870) acetate (B1210297) has been a subject of interest in biochemical and metabolic research due to its distinct effects on cellular and organelle functions. Its impact spans from the fundamental processes of energy production within mitochondria to the complex signaling pathways governing immune responses.

Ammonium acetate has been shown to exert a significant influence on mitochondrial function, the powerhouse of the cell. Research indicates that hyperammonemia, a condition of excess ammonia (B1221849), can reversibly impair mitochondrial respiration. jci.org Studies on myotubes have demonstrated that treatment with ammonium acetate leads to reduced oxygen consumption. jci.org This impairment of mitochondrial respiration is rapid, with immediate negative effects observed upon exposure to ammonia. biorxiv.org

The mechanism behind this involves the disruption of the electron transport chain and ATP synthesis. jci.org Specifically, hyperammonemia can lead to a decrease in the efficiency of oxidative phosphorylation (OXPHOS), the process that generates the majority of cellular ATP. biorxiv.org This is characterized by a reduction in both maximal and spare respiratory capacity. biorxiv.org Interestingly, the removal of ammonia can lead to a full recovery of mitochondrial respiration, indicating the reversible nature of this inhibition. biorxiv.org

The bioenergetic state of cells, including their capacity for mitochondrial respiration and glycolysis, can influence their susceptibility to various treatments. nih.gov For instance, glioma cell lines exhibit significant variability in their OXPHOS levels, which may have implications for their response to therapies targeting cellular metabolism. nih.gov

Table 1: Effects of Ammonium Acetate on Mitochondrial Bioenergetics

Parameter Observation Cell Type/Model Reference
Mitochondrial Respiration Impaired; reduced oxygen consumption Differentiated C2C12 myotubes jci.org
Spare Respiratory Capacity Significantly reduced Primary rat astrocytes biorxiv.org
Maximal Respiration Significantly reduced Primary rat astrocytes biorxiv.org
ATP Synthesis Decreased due to insufficient anaplerotic response Nonureagenic cells jci.org
Recovery Full recovery of mitochondrial respiration after ammonia removal Human astrocytoma cells biorxiv.org

Exposure to ammonium acetate can trigger oxidative stress within cells. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govmdpi.com Studies have shown that ammonia treatment leads to an increase in ROS levels and lipid peroxidation products like malondialdehyde (MDA). nih.govnih.gov This indicates that ammonia can cause oxidative damage to cellular components, including lipids and proteins. nih.govnih.gov

In hepatocytes, for example, ammonia exposure has been linked to elevated ROS and MDA levels, along with a decrease in the mitochondrial membrane potential, all of which are indicative of oxidative damage. nih.gov Similarly, in a rat brain endothelial cell line, ammonia treatment resulted in the accumulation of ROS, nitric oxide (NO), and F2-isoprostanes, which are products of lipid peroxidation. nih.gov The induction of oxidative stress is a key mechanism through which high concentrations of ammonia can exert cytotoxic effects. nih.govmdpi.com

Table 2: Markers of Oxidative Stress Induced by Ammonium Acetate

Marker Effect Cell Type/Model Reference
Reactive Oxygen Species (ROS) Increased Grass carp (B13450389) hepatocytes (L8824), Rat brain endothelial cells (RBE-4) nih.govnih.gov
Malondialdehyde (MDA) Increased Grass carp hepatocytes (L8824) nih.gov
F2-Isoprostanes Increased Rat brain endothelial cells (RBE-4) nih.gov
Mitochondrial Membrane Potential Decreased Grass carp hepatocytes (L8824) nih.gov

Ammonium acetate has been observed to have distinct effects on the endocytic functions of microglia, the resident immune cells of the central nervous system. Specifically, research on the immortalized microglial cell line BV-2 has shown that ammonium acetate concentrations greater than 2 mM impair phagocytic activity. nih.gov This was determined by measuring the uptake of fluorescent latex microspheres. nih.gov Similarly, in the human microglial cell line CHME-5, ammonium acetate decreased the phagocytic uptake of mannosylated latex microspheres and yeast in a concentration-dependent manner. nih.gov Phagocytosis is a crucial process for removing pathogens, cellular debris, and apoptotic cells to maintain brain homeostasis. frontiersin.org

In contrast to its inhibitory effect on phagocytosis, ammonium acetate has been found to increase pinocytosis. nih.gov This was demonstrated by an observed increase in the uptake of fluorescent dextran (B179266) with rising ammonium acetate concentrations in BV-2 cells. nih.gov This differential effect suggests that ammonia can modulate distinct endocytic pathways in microglia.

Ammonium acetate can significantly regulate the production of cytokines, which are key signaling molecules in the immune system. In the BV-2 microglial cell line, ammonium acetate was found to decrease the stimulated secretion of Interleukin-1 alpha (IL-1α) and Interleukin-6 (IL-6). nih.gov However, it led to an increase in lipopolysaccharide (LPS)-stimulated IL-1α secretion at higher concentrations. nih.gov

In the human microglial cell line CHME-5, ammonium acetate greatly enhanced the secretion of Tumor Necrosis Factor-alpha (TNF-α) even without any other stimulus. nih.gov It also decreased the constitutive secretion of IL-6 but enhanced the stimulated secretion of Interleukin-8 (IL-8). nih.gov These findings highlight the complex and context-dependent role of ammonium acetate in modulating the inflammatory responses of microglia. Furthermore, acetate itself has been shown to enhance the production of effector cytokines like Interferon-gamma (IFN-γ) and TNF in CD8+ T cells under glucose-restricted conditions, suggesting a role for the acetate component in immune modulation. nih.gov

Table 3: Effects of Ammonium Acetate on Microglial Cytokine Production

Cytokine Cell Line Effect of Ammonium Acetate Reference
Interleukin-1α (IL-1α) BV-2 Decreased (stimulated), Increased (LPS-stimulated at high concentrations) nih.gov
Interleukin-6 (IL-6) BV-2 Decreased (stimulated) nih.gov
Tumor Necrosis Factor-α (TNF-α) CHME-5 Greatly enhanced (unstimulated) nih.gov
Interleukin-6 (IL-6) CHME-5 Decreased (constitutive) nih.gov
Interleukin-8 (IL-8) CHME-5 Enhanced (stimulated) nih.gov

Role in Microbial Bioconversion and Fermentation Processes

Ammonium acetate plays a crucial role in microbial processes, particularly in the context of anaerobic digestion and fermentation, where it can influence metabolic pathways and the composition of microbial communities.

In anaerobic digestion, acetate is a primary intermediate for methane (B114726) production. oup.com Methanogenesis from acetate can occur via two main pathways: the aceticlastic pathway, where acetate is directly split into methane and carbon dioxide, and syntrophic acetate oxidation (SAO) coupled with hydrogenotrophic methanogenesis. oup.comoup.com The presence and concentration of ammonia and acetate can significantly influence which pathway dominates. oup.comnih.gov

High levels of ammonia are known to inhibit aceticlastic methanogens, favoring the SAO pathway. oup.comnih.gov This shift is a key adaptation mechanism in high-ammonia environments. nih.gov Studies have shown that acclimatization of thermophilic cultures to acetate and ammonia leads to a clear shift from the SAO pathway to aceticlastic methanogenesis, mediated by a change in the dominant methanogenic species from Methanobacteriales and Methanomicrobiales to Methanosarcinaceae. nih.govresearchgate.net Conversely, in mesophilic cultures, this pathway shift upon acclimatization was not observed. nih.gov

The dynamics of the microbial community are intrinsically linked to these pathway shifts. An appropriate concentration of ammonium acetate can help maintain a balanced microbial community, which is essential for stable and efficient biogas production. researchgate.net However, an overload of ammonium can inhibit methanogenesis. researchgate.net The adaptation of microbial communities to high ammonia concentrations involves a shift towards more ammonia-tolerant species, such as hydrogenotrophic methanogens. mdpi.com

In some fermentation processes, such as the production of acetone-butanol-ethanol (ABE), the addition of ammonium acetate has been shown to enhance product yields. researchgate.net In cassava-alcohol fermentation, ammonium acetate as a nitrogen source led to the highest alcohol yield and a reduction in glycerol (B35011) byproducts compared to other nitrogen sources. nih.govscispace.com

Table 4: Influence of Ammonium Acetate on Methanogenic Pathways

Condition Dominant Pathway Dominant Microbial Group Culture Type Reference
Non-acclimatized, High Ammonia Aceticlastic Methanogenesis Methanosarcinaceae spp. Thermophilic nih.gov
Acclimatized to Acetate & Ammonia Aceticlastic Methanogenesis Methanosarcinaceae spp. Thermophilic nih.govresearchgate.net
Initial State (before acclimatization) Syntrophic Acetate Oxidation (SAO) Methanobacteriales spp., Methanomicrobiales spp. Thermophilic nih.govresearchgate.net
Acclimatized to Acetate & Ammonia No Pathway Shift Not specified Mesophilic nih.gov
High Ammonia Stress Syntrophic Acetate Oxidation (SAO) Hydrogenotrophic Methanogens General Anaerobic Digestion nih.govresearchgate.net

Enhancement of Target Compound Biosynthesis (e.g., Chaetominine)

Ammonium acetate serves as a critical supplementary nutrient in fermentation processes to enhance the production of valuable secondary metabolites. A notable example is its role in boosting the biosynthesis of chaetominine (B1668568), a quinazolinone alkaloid with significant cytotoxic activity, from the marine-derived fungus Aspergillus fumigatus CY018. nih.gov Research has demonstrated that the addition of ammonium acetate as a nitrogen source can significantly increase the yield of target compounds, a strategy that is both effective and vital for overcoming the low production rates that often limit pharmacological research. nih.govjmb.or.kr

Studies have systematically optimized the conditions for this enhancement. The concentration of ammonium acetate and the timing of its addition to the culture are crucial factors. jmb.or.kr In the case of chaetominine production, a concentration of 50 mM ammonium acetate was found to be optimal, yielding a production of 64.7 mg/L, which is 2.2 times higher than in cultures without supplementation. jmb.or.kr Higher concentrations, such as 100 mM, led to a decrease in production, indicating a potential inhibitory effect at excessive levels. jmb.or.krjmb.or.kr The optimal time for introducing the supplement was determined to be at 120 hours of fermentation, which resulted in a maximum yield of 62.1 mg/L. nih.govjmb.or.kr

This feeding strategy not only increases the final product yield but also positively influences key metabolic parameters. The addition of ammonium acetate was shown to increase the dry cell weight (DCW) of the fungus in later stages of culture and significantly boost the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, a key enzyme in the shikimate pathway which is a precursor for chaetominine biosynthesis. nih.govjmb.or.kr

Table 1: Effect of Ammonium Acetate Supplementation on Chaetominine (CHA) Production

Parameter Condition Result Reference
Optimal Concentration 50 mM Ammonium Acetate 64.7 mg/L CHA Production (2.2-fold increase) jmb.or.kr
Sub-optimal Concentration 100 mM Ammonium Acetate 41.9 mg/L CHA Production jmb.or.kr
Optimal Feeding Time Addition at 120 hours 62.1 mg/L CHA Production nih.gov
Effect on Enzyme Activity 50 mM at 120 hours Significant increase in DAHP synthase activity nih.govjmb.or.kr

| Effect on Cell Growth | 50 mM at 120 hours | Higher Dry Cell Weight (DCW) compared to control | jmb.or.kr |

Mechanistic Studies of Metabolic Pathway Regulation

Ammonium acetate and its constituent ions, ammonium (NH₄⁺) and acetate (CH₃COO⁻), play a significant role in regulating cellular metabolism through various direct and indirect mechanisms. These ions can influence enzyme activity, alter metabolic fluxes, and impact gene expression, thereby redirecting metabolic pathways.

The acetate ion is a key two-carbon unit that serves as a central node in carbon metabolism. nih.gov It can be converted to acetyl-CoA, a critical precursor for both anabolic processes like lipid synthesis and catabolic processes such as the tricarboxylic acid (TCA) cycle for energy production. nih.gov The ability of microorganisms to utilize acetate as a carbon source is widespread, and its metabolism is crucial for producing a variety of value-added chemicals. nih.gov However, high concentrations of acetate can also be inhibitory to microorganisms, reducing growth rates and limiting product formation. nih.gov

The ammonium ion primarily serves as a nitrogen source, but it also has profound regulatory effects. In anaerobic digestion systems, high levels of ammonia can inhibit methanogenesis. oup.com This inhibition can cause a shift in the microbial community, favoring more ammonia-tolerant hydrogenotrophic methanogens over acetotrophic ones. mdpi.com In astrocytes, the detoxification of ammonia via its conversion to glutamine places a significant metabolic demand on the cells, impacting their energy metabolism. researchgate.net Furthermore, ammonium has been shown to selectively inhibit the regulated pathway of protein secretion in certain endocrine cell lines and can interfere with the processing of proteins like proinsulin. nih.gov

Mechanistically, ammonium salts can directly influence enzymatic reactions. For instance, they have been found to catalyze the hydrolysis of p-nitrophenyl esters, which are common substrates for assaying lipase (B570770) and esterase activity. nih.gov This highlights a direct chemical effect on a reaction central to a common biochemical assay, which can lead to inaccurate measurements of enzyme activity if not properly controlled. nih.gov The regulation can also be at the level of gene expression. In the enhancement of chaetominine production, ammonium acetate supplementation was found to increase the transcript levels of key genes in the shikimate pathway, such as laeA, dahp, and trpC. nih.gov

Table 2: Mechanisms of Metabolic Regulation by Ammonium Acetate

Regulating Ion(s) Target Process/Pathway Mechanism of Action Organism/System Reference
Acetate Central Carbon Metabolism Serves as a precursor for acetyl-CoA, influencing lipogenesis and the TCA cycle. General nih.gov
Ammonium Methanogenesis Inhibition of acetotrophic methanogens, causing a shift to hydrogenotrophic pathways. Anaerobic Digesters oup.commdpi.com
Ammonium Protein Secretion Selective inhibition of the regulated secretion pathway. Endocrine Cell Lines nih.gov
Ammonium Acetate Secondary Metabolite Biosynthesis (Shikimate Pathway) Upregulation of transcript levels for key pathway genes (laeA, dahp, trpC). Aspergillus fumigatus nih.gov
Ammonium Salts Enzyme Activity Assays Catalysis of the hydrolysis of p-nitrophenyl ester substrates. In vitro nih.gov

| Ammonium | Astrocyte Energy Metabolism | Increased metabolic load due to ammonia detoxification to glutamine. | Astrocytes | researchgate.net |

Table 3: List of Chemical Compounds

Compound Name
3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
Acetic acid
Acetone
Acetyl-CoA
Ammonia
Ammonium
Ammonium acetate
Butyrate
Carbon dioxide
Chaetominine
Citrate
Ethanol (B145695)
Formate (B1220265)
Glucose
Glutamate
Glycerol
Glycogen
Hydrogen
Itaconic acid
Lactate
Mevalonate
Methanol (B129727)
Methane
Nitrogen
Oxaloacetate
p-nitrophenyl acetate
p-nitrophenyl butyrate
Proinsulin
Propionate
Pyruvate
Quinazolinone
Salicylic acid
Succinate
Tyrosine
Urea

Computational and Theoretical Investigations of Ammonium Acetate Systems

Molecular Dynamics (MD) Simulations of Aqueous Ammonium (B1175870) Acetate (B1210297) Solutions

Molecular dynamics simulations have become an indispensable tool for probing the microscopic behavior of aqueous ammonium acetate solutions. By modeling the interactions and movements of individual atoms and molecules over time, MD simulations provide a detailed picture of solution structure, dynamics, and the fundamental processes that govern its properties.

MD simulations have been particularly insightful in clarifying the behavior of aqueous ammonium acetate droplets, a system of great importance in native electrospray ionization (ESI) mass spectrometry. nih.govnih.gov Contrary to the common misconception that ammonium acetate acts as a neutral pH buffer, computational studies combined with experimental work have revealed a dynamic process of acidification during evaporation. nih.govacs.org

Simulations show that as water evaporates from an ammonium acetate droplet, the volatile neutral products, ammonia (B1221849) (NH₃) and acetic acid (HAc), are formed via proton transfer. researchgate.netacs.org Due to the higher volatility of ammonia compared to acetic acid, NH₃ departs from the droplet more rapidly. nih.govresearchgate.net This preferential loss of a basic component leads to an accumulation of acetic acid, causing the droplet's pH to drop significantly. MD simulations have successfully modeled this phenomenon, predicting a final, stable pH of approximately 5.4. acs.orgresearchgate.net This acidification is a critical insight for applications like native ESI, as it affects the charge state and stability of biomolecules being analyzed. nih.govacs.org

The table below summarizes the key events during the evaporation of an aqueous ammonium acetate droplet as elucidated by MD simulations.

Evaporation StageKey ProcessDominant Species Leaving DropletResulting Change in Droplet
Initial Solvent EvaporationWater (H₂O)Increased solute concentration
Intermediate Proton Transfer & EvaporationAmmonia (NH₃), Water (H₂O)Accumulation of Acetic Acid
Final Buffer Formation & EvaporationAcetic Acid (HAc), Water (H₂O)Stabilized acidic pH (~5.4)

This table is generated based on findings from multiple research studies. nih.govacs.orgresearchgate.net

The influence of ammonium acetate on the structural and transport properties of water has been quantified through a combination of MD simulations and experimental techniques like rheometry and Pulsed Field Gradient Spin Echo (PFGSE)-NMR. rsc.orgwikipedia.org These studies investigate how the salt affects macroscopic properties such as viscosity and the microscopic mobility of water molecules.

Simulations consistently predict that, like many salts, increasing the concentration of ammonium acetate leads to an increase in the solution's viscosity and a corresponding decrease in the self-diffusion coefficient of water. rsc.orgwikipedia.org This indicates a slowing down of the water molecules' movement due to the presence of the ammonium and acetate ions. The simulation results show good agreement with experimental data in terms of both the trend and the magnitude of these changes. rsc.org By analyzing the radial distribution functions from the simulations, researchers can interpret these macroscopic effects based on the strength of interactions between the ions and their first hydration-shell water molecules. rsc.orgwikipedia.org

The following table presents a qualitative comparison from combined experimental and simulation studies on the effect of various salts on solution properties, highlighting the intermediate effect of ammonium acetate compared to other salts. rsc.orgwikipedia.org

SaltEffect on Viscosity (Increase)Effect on Water Self-Diffusion (Decrease)
Sodium ChlorideWeakestWeakest
Ammonium Acetate IntermediateIntermediate
Barium NitrateIntermediateIntermediate
Barium AcetateGreatestGreatest

This table reflects comparative data from studies investigating multiple salt solutions. rsc.orgwikipedia.org

A critical breakthrough in the computational study of ammonium acetate was the development of MD algorithms capable of modeling chemical reactions, specifically proton transfer. researchgate.netresearchgate.net Standard MD simulations using fixed-charge force fields cannot account for the transfer of a proton from the ammonium cation (NH₄⁺) to the acetate anion (CH₃COO⁻) to form ammonia (NH₃) and acetic acid (CH₃COOH). nih.govresearchgate.net

Researchers implemented novel strategies, such as semi-empirical density functional tight binding (DFTB) methods, within the MD framework to allow for bond formation and breaking. nih.gov This approach explicitly calculates electron density on the fly, accounting for fluctuating charges and enabling the simulation of the reaction:

NH₄⁺ + CH₃COO⁻ ⇌ NH₃ + CH₃COOH nih.govacs.org

These advanced simulations demonstrated that without modeling this proton transfer, the volatile nature of ammonium acetate is not captured, and simulations incorrectly predict the formation of large, non-volatile salt clusters upon evaporation, similar to what is seen with salts like sodium chloride. researchgate.net The ability to model this reactive process is therefore essential for accurately reproducing the chemical behavior of ammonium acetate solutions, particularly their evaporation dynamics and resulting pH changes. acs.orgresearchgate.net

Quantum Chemical Approaches to Ammonium Acetate Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, bonding, and reaction energetics within ammonium acetate systems. nih.govrsc.org While large-scale MD simulations reveal collective behaviors, quantum chemistry focuses on the detailed interactions of a few molecules with high accuracy.

Studies on related protic ionic liquids, such as triethylammonium (B8662869) acetate, have used DFT and other ab initio methods to investigate the energetics of proton transfer. nih.govresearchgate.net These calculations can map out the potential energy surface of the reaction, identifying the stability of the ion pair versus the neutral molecules and determining the energy barrier for the proton to move from the ammonium cation to the acetate anion. researchgate.net Such studies confirm that the ionized state is often thermodynamically unstable and can readily revert to the neutral, volatile species. nih.gov

Furthermore, DFT has been employed to study the fundamental interactions between the ammonium cation and other molecules. For instance, calculations on the interaction of NH₄⁺ with aromatic nitrogen heterocycles have elucidated the nature of cation-π and hydrogen bonding, which are crucial for understanding how ammonium interacts in complex biological or chemical systems. rsc.org DFT is also used to predict the formation constants of metal-ammonia complexes in aqueous solutions, offering insights into the thermodynamics of coordination chemistry involving the ammonia/ammonium group. nih.gov These quantum mechanical approaches provide the fundamental energetic and structural data that can be used to develop and refine the force fields used in classical MD simulations. researchgate.net

Development of Computational Models for Chemical Interactions and Systems

The accurate simulation of ammonium acetate systems relies on the continuous development of robust computational models. This involves creating and refining the parameters and algorithms that describe the interactions between the constituent atoms and molecules.

A significant development has been the creation of specialized MD algorithms that incorporate reactive events like proton transfer, as discussed previously. nih.govresearchgate.net These models move beyond the limitations of classical, non-reactive simulations and represent a major step forward in accurately capturing the chemistry of volatile salts. researchgate.net

Another key area of development is the refinement of force fields, which are the sets of equations and parameters that define the potential energy of a system. For complex systems like protic ionic liquids, generic force fields may not be sufficient. researchgate.net Researchers use quantum chemical calculations (e.g., DFT) to derive more accurate parameters for intermolecular interactions. researchgate.net This process involves calculating interaction energies and geometries for small clusters of molecules from first principles and then tuning the force field parameters to reproduce these high-accuracy results. This ensures that the large-scale MD simulations are grounded in quantum mechanical reality, leading to more reliable predictions of thermodynamic and transport properties. researchgate.net These advanced models are crucial for system analysis, optimization, and predicting the behavior of ammonium acetate in various technological applications.

Q & A

Q. How can ammonium acetate be synthesized in a laboratory setting for experimental use?

Ammonium acetate is typically synthesized via neutralization reactions. One method involves reacting glacial acetic acid with ammonia gas under controlled conditions: CH3COOH+NH3CH3COONH4\text{CH}_3\text{COOH} + \text{NH}_3 \rightarrow \text{CH}_3\text{COONH}_4 Alternatively, ammonium carbonate can be neutralized with acetic acid, producing ammonium acetate and carbon dioxide as a byproduct . The reaction should be conducted in a fume hood to manage volatile ammonia, and purity can be verified through crystallinity and pH testing.

Q. What methodological considerations are critical when preparing ammonium acetate-based buffers for pH stabilization?

Buffer preparation requires matching the pKa of ammonium acetate (\sim4.75) to the target pH. For a pH 4.35 buffer, combine acetic acid (weak acid) and ammonium acetate (conjugate base) in molar ratios calculated using the Henderson-Hasselbalch equation. Conductivity tests can confirm ionic strength, as ammonium acetate dissociates fully in solution, enhancing electrolyte behavior .

Q. How can the electrolyte properties of ammonium acetate be demonstrated experimentally?

Measure conductivity of acetic acid and ammonia separately (weak electrolytes), then mix equimolar amounts. The resulting ammonium acetate solution exhibits higher conductivity due to complete dissociation into NH4+\text{NH}_4^+ and CH3COO\text{CH}_3\text{COO}^- ions. This experiment validates ionic interactions in aqueous systems .

Advanced Research Questions

Q. How can the ADM1 model be adapted to account for syntrophic acetate oxidation in high-ammonia anaerobic digestion systems?

The original ADM1 underestimates ammonia inhibition thresholds. To model adaptation, introduce syntrophic acetate-oxidizing organisms as a new state variable. Adjust stoichiometry based on biochemical pathways and calibrate kinetic parameters (e.g., growth rates) using long-term (>20 days) sludge retention data. Simulations predict biogas yield under varying ammonia loads, though parameter estimation requires further experimental validation .

Q. What experimental design optimizes ammonium nitrogen removal in sequencing batch reactors (SBRs)?

A central composite design (CCD) with response surface methodology (RSM) can optimize variables: pH (6–9), cycle time (4–20 h), COD/NH₄⁺-N ratio (5–15), and carbon source (e.g., sodium acetate vs. glucose). Sodium acetate enhances denitrification efficiency due to faster microbial uptake. At pH 7.5–7.7 and 19–21 h cycle time, >94% NH₄⁺-N removal is achievable .

Q. How can HPTLC methods be validated for analyte quantification using ammonium acetate in mobile phases?

For simultaneous determination of compounds like salbutamol, use silica gel plates with a mobile phase of methanol:ethyl acetate:toluene:ammonia (3:1:3:0.15). Validate robustness via experimental design (e.g., factorial design) to assess mobile phase composition effects on retention factors. Densitometric analysis at 232 nm ensures reproducibility, adhering to ICH Q2(R1) guidelines .

Q. What systems biology approaches model photosynthetic metabolism under variable acetate and ammonia concentrations?

Mechanistic models integrate light intensity, acetate, CO₂, nitrate, and ammonia levels. Sequential statistical analysis (e.g., least squares regression) quantifies metabolic responses in organisms like Chlamydomonas reinhardtii. These models predict carbon flux shifts between photosynthesis and heterotrophy, aiding biofuel pathway optimization .

Q. How do short-chain fatty acids (SCFAs) like acetate impact rumen homeostasis in ruminant studies?

In goat models, sodium acetate infusion alters rumen parameters: increased total SCFAs, reduced ammonia-N, and shifted acetate/propionate ratios. Experimental designs should include control (saline) and treatment groups, measuring rumen fluid pH, microbial diversity via metagenomics, and epithelial gene expression to elucidate crosstalk mechanisms .

Q. How can QuEChERS extraction be optimized for analyte recovery using ammonium acetate-based solvents?

Orthogonal experimental design tests extraction solvents (e.g., 1% ammonia–acetonitrile) and purification agents (C18/PSA). Ammonium acetate enhances ionization efficiency in LC-MS by buffering pH. Validate recovery rates for target analytes (e.g., pesticides) in complex matrices like soil or plant tissues .

Methodological Notes

  • Parameter Estimation : For kinetic models (e.g., ADM1), use chemostat experiments with controlled ammonia gradients to refine growth rates and inhibition thresholds .
  • Analytical Validation : Include internal standards and matrix-matched calibration when using ammonium acetate in mobile phases to mitigate ion suppression in mass spectrometry .
  • Safety : Store ammonium acetate in airtight containers away from heat (>110°C) to prevent decomposition into toxic acetamide and ammonia vapors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.